molecular formula C14H17F2NO4 B6185051 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid CAS No. 2349980-60-3

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid

Cat. No.: B6185051
CAS No.: 2349980-60-3
M. Wt: 301.29 g/mol
InChI Key: MRQJRQRMAWZNTO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid is a synthetic organic compound characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, difluoromethyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and difluoromethylated reagents.

    Formation of the Intermediate: The phenylacetic acid is first converted into an intermediate compound through a series of reactions, including halogenation and nucleophilic substitution.

    Introduction of the Boc Group: The intermediate is then reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to introduce the Boc protecting group.

    Final Steps: The final product is obtained by coupling the Boc-protected intermediate with the difluoromethylated reagent under specific conditions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems to ensure product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it into a difluoromethylene or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce difluoromethylene compounds. Substitution reactions can result in a variety of amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its difluoromethyl group can enhance binding affinity and selectivity towards specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may contribute to improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding interactions through hydrogen bonding and hydrophobic effects, while the Boc-protected amino group can be selectively deprotected to reveal a reactive amine that can form covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-3,3-difluoro-3-phenylpropanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the difluoromethyl group, resulting in different chemical and biological properties.

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-(4-methylphenyl)propanoic acid: Contains a methyl-substituted phenyl ring, which can alter its reactivity and binding properties.

Uniqueness

The uniqueness of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid lies in its combination of a Boc-protected amino group, a difluoromethyl group, and a phenyl ring. This combination provides a balance of stability, reactivity, and binding affinity, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

2349980-60-3

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

IUPAC Name

(2S)-3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C14H17F2NO4/c1-13(2,3)21-12(20)17-10(11(18)19)14(15,16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1

InChI Key

MRQJRQRMAWZNTO-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C1=CC=CC=C1)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C1=CC=CC=C1)(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.